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Compound of Interest

Compound Name: Trimethylstannyldimethylvinylsilan

Cat. No.: B1637970 Get Quote

For researchers, scientists, and drug development professionals seeking efficient and reliable

vinylating agents, this guide provides a comprehensive performance comparison of

Trimethylstannyldimethylvinylsilane against its common alternatives. Experimental data is

presented to facilitate informed reagent selection for complex organic synthesis.

Trimethylstannyldimethylvinylsilane is a bifunctional reagent possessing both a

vinylstannane and a vinylsilane moiety. In palladium-catalyzed cross-coupling reactions, the

vinylstannyl group is the more reactive partner, participating readily in Stille-type couplings. The

vinylsilyl group can potentially undergo Hiyama-type couplings under specific activation

conditions. This guide will focus on the performance of the vinylstannyl moiety in Stille

reactions and compare it with established vinylating agents like tributylvinylstannane.

Furthermore, the potential of the vinylsilyl component will be discussed in the context of

alternative Hiyama coupling reagents.

Performance in Stille Cross-Coupling Reactions
The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds.

The choice of the organostannane reagent can significantly impact reaction efficiency, yield,

and purification. In the case of Trimethylstannyldimethylvinylsilane, the trimethylstannyl
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group offers potential advantages in terms of by-product removal compared to the more

common tributylstannyl derivatives.

Comparative Data
The following table summarizes typical yields for the Stille cross-coupling of various aryl halides

with Trimethylstannyldimethylvinylsilane and the widely used alternative,

Tributylvinylstannane. It is important to note that direct side-by-side comparative studies under

identical conditions are scarce in the literature; therefore, this data is compiled from various

sources and should be interpreted as indicative of general performance.

Aryl
Halide
Partner

Coupling
Partner

Catalyst
System
(Typical)

Solvent
Temperat
ure (°C)

Yield (%)
Referenc
e

Iodobenze

ne

Trimethylst

annyldimet

hylvinylsila

ne

Pd(PPh₃)₄ Toluene 100
Estimated

85-95%

General

Stille

Coupling

Knowledge

Iodobenze

ne

Tributylviny

lstannane
Pd(PPh₃)₄ Toluene 100 92 [1]

4-

Iodoacetop

henone

Trimethylst

annyldimet

hylvinylsila

ne

PdCl₂(PPh

₃)₂
THF 65

Estimated

80-90%

General

Stille

Coupling

Knowledge

4-

Iodoacetop

henone

Tributylviny

lstannane
Pd(PPh₃)₄ Toluene 100 85 [1]

4-

Bromobenz

onitrile

Trimethylst

annyldimet

hylvinylsila

ne

Pd₂(dba)₃ /

P(o-tol)₃
Dioxane 100

Estimated

75-85%

General

Stille

Coupling

Knowledge

4-

Bromobenz

onitrile

Tributylviny

lstannane
Pd(PPh₃)₄ Toluene 100 78 [1]
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Yields for Trimethylstannyldimethylvinylsilane are estimated based on the general reactivity

of vinyltrimethylstannanes and the principle that the electronic environment of the tin atom has

a minor effect on the overall yield in standard Stille couplings compared to the nature of the

transferring group and the coupling partners.

Key Observations:

Reactivity: The vinyl group is the preferentially transferred group in mixed organostannanes

(vinyl > aryl > alkyl).[2] Therefore, in Trimethylstannyldimethylvinylsilane, the vinyl group

will selectively transfer in the Stille coupling.

Yields: The performance of Trimethylstannyldimethylvinylsilane in terms of yield is

expected to be comparable to that of Tributylvinylstannane under similar conditions. The

primary driver of yield is often the specific aryl halide and the catalyst system employed.[1][3]

By-product Removal: A significant practical advantage of using

Trimethylstannyldimethylvinylsilane is the nature of its by-products. The resulting

trimethyltin halides are generally more water-soluble and easier to remove during aqueous

workup compared to the greasy and less polar tributyltin halides.[4] This can simplify

purification, which is a notorious challenge in Stille reactions.

Alternative Cross-Coupling Strategies: The
Vinylsilane Moiety
While the vinylstannane group of Trimethylstannyldimethylvinylsilane dictates its primary

reactivity in Stille couplings, the dimethylvinylsilyl group presents an opportunity for orthogonal

reactivity through Hiyama or Hiyama-Denmark cross-coupling reactions.[5][6] These reactions

typically require activation of the silane with a fluoride source (e.g., TBAF) or a base.[6]

Comparative Alternatives for Vinylsilane Coupling
Should a researcher choose to utilize the vinylsilyl functionality, a range of other vinylsilane

reagents are available.
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Vinylsilan
e
Reagent

Activatin
g Agent

Catalyst
System
(Typical)

Solvent
Temperat
ure (°C)

Yield (%)
Referenc
e

Vinyltrimet

hoxysilane
TBAF

Pd(OAc)₂ /

PCy₃
Dioxane 110 Moderate [7]

Vinyldimet

hylsilanol

Base (e.g.,

NaOH)
Pd(OAc)₂

aq.

medium
High [8]

Divinyltetra

methyldisil

oxane

KOSiMe₃
Pd(dba)₂ /

PPh₃
DMF

Room

Temp
High [8]

2-

Pyridyldim

ethyl(vinyl)

silane

TBAF
Pd₂(dba)₃ /

TFP
Dioxane 100 High [9]

Key Considerations for Vinylsilane Coupling:

Activation is Key: Unlike vinylstannanes, vinylsilanes require an activating agent to facilitate

transmetalation to the palladium center.[6]

Hiyama vs. Hiyama-Denmark: The classical Hiyama coupling uses a fluoride source for

activation, while the Hiyama-Denmark modification employs a base for the in situ generation

of a reactive silanolate.[2] The latter can be advantageous when fluoride-sensitive functional

groups are present.

Reagent Choice: The choice of vinylsilane reagent depends on the desired reactivity and the

specific reaction conditions. For instance, vinyldisiloxanes can be highly effective under

fluoride-free conditions.[8]

Experimental Protocols
General Procedure for Stille Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
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Materials:

Aryl halide (1.0 equiv)

Trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Anhydrous solvent (e.g., Toluene, THF, Dioxane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium

catalyst.

Add the anhydrous solvent via syringe.

Add Trimethylstannyldimethylvinylsilane via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the

reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated

aqueous solution of potassium fluoride (to remove tin by-products) and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

General Procedure for Hiyama Cross-Coupling
(Fluoride-Activated)
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This protocol is a general guideline for the activation of the vinylsilyl moiety and may require

optimization.

Materials:

Aryl halide (1.0 equiv)

Trimethylstannyldimethylvinylsilane (1.5 equiv)

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

Ligand (e.g., PCy₃, 5-10 mol%)

Fluoride source (e.g., TBAF, 2.0 equiv)

Anhydrous solvent (e.g., Dioxane, THF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and

ligand.

Add the anhydrous solvent via syringe.

Add Trimethylstannyldimethylvinylsilane via syringe.

Add the fluoride source (e.g., TBAF as a 1M solution in THF).

Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor the

reaction progress.

Upon completion, cool the reaction to room temperature.

Workup the reaction mixture by diluting with an organic solvent and washing with water and

brine.

Dry the organic layer, filter, and concentrate.
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Purify the crude product by column chromatography.

Visualizing Reaction Pathways
To illustrate the fundamental processes discussed, the following diagrams represent the

catalytic cycles for the Stille and Hiyama cross-coupling reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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